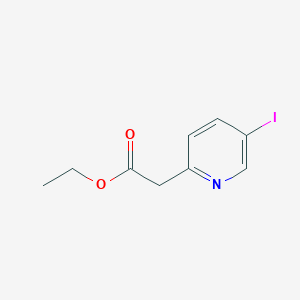

Ethyl 2-(5-iodopyridin-2-yl)acetate

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistryrsc.orgtandfonline.com

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry. researchgate.netnih.gov Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores its remarkable versatility. nih.govresearchgate.net In fact, pyridine is a fundamental component in over 7,000 existing drug molecules of medicinal importance. nih.gov

Heteroaromatic Functional Roles and Derivatization Potentialnih.gov

The nitrogen atom in the pyridine ring significantly influences its electronic properties, making it more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to its carbocyclic analog, benzene. nih.gov This inherent reactivity, coupled with the ability to undergo electrophilic substitution at the C-3 position under specific conditions, provides a rich platform for chemical modification. nih.gov The basic nature of the pyridine nitrogen also allows for the formation of stable salts and facilitates its use as a ligand in various chemical transformations. nih.gov

Applications as Ligands in Organometallic Catalysisalfachemic.comnih.gov

Pyridine and its derivatives are widely employed as ligands in organometallic catalysis. researchgate.netalfachemic.com Their ability to coordinate with a vast array of transition metals stems from the lone pair of electrons on the nitrogen atom. alfachemic.comnih.gov This coordination can stabilize metal centers in various oxidation states and influence the catalytic activity and selectivity of the resulting metal complexes. nih.govresearchgate.net Pyridine-containing ligands have been instrumental in developing catalysts for a wide range of reactions, including polymerization, hydrogenation, hydroformylation, and hydroamination. alfachemic.com For instance, titanium-pyridine complexes are used to catalyze the polymerization of olefins and alkynes. alfachemic.com

Role in Asymmetric Catalysisnih.govacs.org

The development of chiral pyridine-based ligands has been a major focus in the field of asymmetric catalysis. acs.orgscispace.com These ligands are designed to create a chiral environment around a metal center, enabling the stereoselective synthesis of enantiomerically enriched products. nih.govnih.gov The modular and tunable nature of chiral pyridine units allows for the rational design of ligands for specific asymmetric transformations. acs.org Recent advancements have led to the development of highly efficient chiral pyridine-containing catalysts for reactions such as C-H borylation, reductive amination, and allylation. acs.orgacs.org

Importance of Organoiodine Compounds in Synthetic Methodologieswikipedia.orgnih.gov

Organoiodine compounds, characterized by the presence of a carbon-iodine (C-I) bond, are valuable reagents and intermediates in organic synthesis. wikipedia.org Their utility stems from the unique properties of the iodine atom.

Utility of the Carbon-Iodine Bond in Organic Transformationswikipedia.orgacs.org

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org This lability is a key advantage in a variety of synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. acs.orgacs.org The ease of C-I bond cleavage allows for mild reaction conditions and high functional group tolerance. wikipedia.org Furthermore, the C-I bond can be activated through various methods, including radical and transition-metal-catalyzed processes, expanding its synthetic utility. rsc.orgrsc.org

Organo-Hypervalent Iodine Reagents in Oxidation and Cyclization Reactionsnih.govwikipedia.org

Hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state (typically +3 or +5), have gained significant attention as versatile and environmentally benign reagents. nih.govnih.gov These reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are powerful oxidants used for the conversion of alcohols to aldehydes and ketones. nih.govacs.org They are also employed in a wide range of other transformations, including oxidative cyclizations, rearrangements, and the functionalization of carbonyl compounds. arkat-usa.orgnih.gov The development of catalytic systems utilizing hypervalent iodine species has further enhanced their appeal by improving atom economy. nih.govrsc.org

Contextualizing Ethyl 2-(5-iodopyridin-2-yl)acetate within Contemporary Synthetic Targets

This compound (CAS Number: 1234615-80-5) is a bifunctional molecule that embodies the strategic marriage of pyridine and organoiodine chemistry. bldpharm.com It features a pyridine ring substituted at the 2-position with an ethyl acetate (B1210297) group and at the 5-position with an iodine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

The ethyl acetate moiety at the 2-position can serve as a nucleophile or can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation or other modifications. The iodine atom at the 5-position, as previously mentioned, is a key reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

While specific, detailed research on the direct application of this compound in the synthesis of named contemporary drugs is not extensively documented in publicly available literature, the utility of its close analogs, such as the chloro- and bromo-derivatives, provides strong evidence for its potential. For instance, the structurally related compound, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, is a known intermediate in the synthesis of Edoxaban. chemicalbook.compharmaffiliates.com Edoxaban is a potent and selective inhibitor of Factor Xa, an important enzyme in the coagulation cascade, and is used as an anticoagulant.

The synthetic strategy for molecules like Edoxaban often involves the coupling of a substituted pyridine derivative with other complex fragments. The presence of a halogen at the 5-position of the pyridine ring is crucial for this coupling step. The choice of halogen (iodine, bromine, or chlorine) can influence the reactivity in these coupling reactions, with the C-I bond generally being the most reactive. This allows chemists to selectively perform reactions at that site.

Therefore, this compound is strategically positioned as a key building block for the synthesis of a variety of complex molecules, including but not limited to, kinase inhibitors, and other targeted therapies where a substituted pyridine core is a key pharmacophore. The ability to introduce diverse substituents at the 5-position via the iodo group allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1234615-80-5 | bldpharm.comchemicalbook.com |

| Molecular Formula | C9H10INO2 | bldpharm.com |

| Molecular Weight | 291.09 g/mol | bldpharm.com |

| Physical Form | Solid | bldpharm.com |

| Storage Temperature | Refrigerator | bldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(5-iodopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDYAAUCLLTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Ethyl 2 5 Iodopyridin 2 Yl Acetate

Reactivity of the Pyridine (B92270) Nucleus in Ethyl 2-(5-iodopyridin-2-yl)acetate

The pyridine ring, an aromatic heterocycle, exhibits a complex reactivity profile that is significantly modulated by the substituents it bears. In the case of this compound, both the iodine atom and the ethyl acetate (B1210297) group exert considerable influence on the electron density and, consequently, the reactivity of the pyridine nucleus.

Influence of the Iodine Substituent on Ring Reactivity

The presence of an iodine atom at the 5-position of the pyridine ring has a dual electronic effect. Iodine is an electronegative halogen and thus exerts an electron-withdrawing inductive effect (-I effect), which deactivates the pyridine ring towards electrophilic attack. uoanbar.edu.iq This deactivation is a result of the decreased electron density within the ring system. uoanbar.edu.iq

Nucleophilic and Electrophilic Pathways at Specific Positions

The pyridine nitrogen atom, being more electronegative than carbon, inherently reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqyoutube.com Electrophilic attack, when it does occur under forcing conditions, is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.comquora.com

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqquora.com The presence of the electron-withdrawing iodine atom at the 5-position further deactivates the ring towards electrophiles but can enhance its reactivity towards nucleophiles. In the context of this compound, the 2-position is occupied by the ethyl acetate group, leaving the 4- and 6-positions as the most likely sites for nucleophilic aromatic substitution. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the preferred position of attack. quora.com

Transformations Involving the Acetate Functionality

The ethyl acetate side chain at the 2-position of the pyridine ring provides another center for chemical transformations, independent of the aromatic nucleus.

Hydrolysis and Transesterification Reactions

The ester functional group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(5-iodopyridin-2-yl)acetic acid. This reaction is typically catalyzed by acid or base and proceeds through a tetrahedral intermediate. mdpi.com The efficiency of the leaving group is a key factor in the rate of hydrolysis. mdpi.com

Transesterification, the conversion of one ester to another, can also be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. Enzymatic catalysis, for instance using lipases, offers a milder and more selective alternative for both hydrolysis and transesterification reactions. medcraveonline.commedcraveonline.com

Table 1: Examples of Hydrolysis and Transesterification Reactions

| Reaction | Reactants | Catalyst | Product |

| Hydrolysis | This compound, Water | Acid or Base | 2-(5-iodopyridin-2-yl)acetic acid |

| Transesterification | This compound, Methanol | Acid or Base | Mthis compound |

Condensation and Alkylation at the α-Carbon

The α-carbon of the ethyl acetate group, being adjacent to the carbonyl group, is acidic and can be deprotonated by a suitable base to form an enolate. vanderbilt.edu This enolate is a potent nucleophile and can participate in various condensation reactions, such as the Claisen condensation, with another ester molecule to form a β-keto ester. vanderbilt.eduyoutube.com

Furthermore, the enolate can undergo alkylation reactions with alkyl halides, providing a route to introduce new carbon-carbon bonds at the α-position. vanderbilt.edu The choice of base and reaction conditions is crucial to control the outcome of these reactions and avoid side reactions. vanderbilt.edu

Carbon-Iodine Bond Reactivity in Cross-Coupling Reactions

The carbon-iodine bond at the 5-position of the pyridine ring is a highly valuable functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. libretexts.org The reactivity order for halides in these reactions is generally I > Br > Cl > F, making iodo-substituted compounds like this compound particularly reactive substrates. libretexts.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, are widely employed to couple the iodopyridine moiety with a variety of organometallic reagents. libretexts.orgnih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivities in these transformations. acs.org For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at specific positions in dihalogenated pyridines. nih.gov

Table 2: Common Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid) | Pd catalyst, Base | Biaryl, Aryl-alkene, etc. |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

| Stille Coupling | Organotin reagent | Pd catalyst | Biaryl, Aryl-alkene, etc. |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aryl-amine |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the iodo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. For instance, this compound can be coupled with various arylboronic acids to yield ethyl 2-(5-arylpyridin-2-yl)acetates, which are precursors to biologically active molecules. The reaction typically employs catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and bases such as sodium carbonate or potassium phosphate.

Stille Coupling: In a Stille coupling, the substrate is reacted with an organostannane reagent. This method is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organotin compound, catalyzed by palladium, provides a route to complex molecules where other methods might fail.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. This reaction is often noted for its high reactivity and stereospecificity. The coupling of this compound with an organozinc species offers an efficient pathway to functionalized pyridine derivatives under mild conditions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-(5-arylpyridin-2-yl)acetate |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Ethyl 2-(5-substituted-pyridin-2-yl)acetate |

| Negishi | Organozinc (e.g., R-ZnCl) | PdCl₂(dppf) | Ethyl 2-(5-substituted-pyridin-2-yl)acetate |

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can effectively catalyze coupling reactions with this compound.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the iodo-pyridine with a terminal alkyne to form an alkynylpyridine. This reaction is instrumental in the synthesis of rigid, linear structures and has been used to create precursors for kinase inhibitors. The reaction of this compound with various alkynes yields ethyl 2-(5-alkynylpyridin-2-yl)acetate derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the iodo-pyridine and an amine. It is a powerful tool for synthesizing arylamines. This compound can be coupled with a variety of primary or secondary amines to produce ethyl 2-(5-aminopyridin-2-yl)acetate derivatives, which are important intermediates in medicinal chemistry.

Role as a Precursor in Heterocyclic Synthesis

The dual functionality of this compound makes it a valuable precursor for constructing more complex heterocyclic frameworks, particularly fused ring systems and polysubstituted pyrimidines.

Annulation Reactions for Fused Pyridine Systems

Annulation, or ring-forming, reactions utilize the reactivity of both the pyridine ring and the acetate side chain. Following a primary cross-coupling reaction at the 5-position, the newly introduced group can react with the acetate moiety to form a new ring fused to the pyridine core. For example, a Sonogashira coupling to introduce an alkyne with a terminal hydroxyl group can be followed by an intramolecular cyclization to generate a fused furo[... ]pyridine system.

Preparation of Polysubstituted Pyrimidine (B1678525) Derivatives

The ester component of this compound is a key functional group for the synthesis of pyrimidine rings. The general strategy involves a condensation reaction between the ester and a suitable three-atom component, such as an amidine or guanidine. The reaction first forms an intermediate which then cyclizes to the pyrimidine. This approach allows for the synthesis of 4-hydroxy-2-substituted-5-(pyridin-2-ylmethyl)pyrimidines, where the substituent at the 2-position of the pyrimidine is determined by the choice of the amidine reagent. The iodine at the 5-position of the pyridine ring can be retained for subsequent cross-coupling reactions or can be replaced prior to the pyrimidine ring formation, allowing for diverse substitution patterns on the final molecule.

Computational Chemistry and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Ethyl 2-(5-iodopyridin-2-yl)acetate, DFT studies can provide valuable insights into its geometry, stability, and reactivity.

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the bulky iodine atom at the 5-position of the pyridine (B92270) ring and the flexible ethyl acetate (B1210297) group at the 2-position are expected to significantly influence the molecule's conformation.

The electronic structure of the molecule, including the distribution of electron density and the nature of the chemical bonds, can also be analyzed. The iodine atom, being highly polarizable, will have a notable effect on the electronic environment of the pyridine ring.

| Parameter | Expected Value/Trend |

| C-I Bond Length | ~2.10 Å |

| C-N-C Angle (in pyridine ring) | ~117-119° |

| Dihedral Angle (Pyridine ring and acetate group) | Dependent on steric hindrance and electronic effects |

Table 1: Predicted Geometrical Parameters for this compound based on related structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the iodine atom, while the LUMO may be distributed over the pyridine ring and the carbonyl group of the ester. The presence of the iodine atom is expected to lower the HOMO-LUMO gap compared to its non-iodinated counterpart, potentially making it more reactive.

Direct computational data for the HOMO-LUMO gap of this compound is not available. The following table provides a hypothetical comparison based on general principles of substituent effects on aromatic systems.

| Compound | Predicted HOMO-LUMO Gap (eV) |

| Ethyl 2-(pyridin-2-yl)acetate | Higher |

| This compound | Lower |

Table 2: Hypothetical Comparison of HOMO-LUMO Energy Gaps.

Several chemical reactivity descriptors can be calculated from the HOMO and LUMO energies to predict the reactive behavior of a molecule. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.

The iodine substituent is expected to influence these descriptors. The electron-withdrawing nature of the iodine atom via induction and its ability to participate in halogen bonding could enhance the electrophilicity of the pyridine ring.

The following table presents predicted trends for the chemical reactivity descriptors of this compound.

| Descriptor | Predicted Trend |

| Chemical Potential (μ) | More negative (more stable electrons) |

| Chemical Hardness (η) | Lower (more reactive) |

| Electrophilicity Index (ω) | Higher (more electrophilic) |

Table 3: Predicted Chemical Reactivity Descriptor Trends for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

MD simulations of this compound would reveal the preferred conformations of the ethyl acetate side chain relative to the pyridine ring. The rotation around the C-C bond connecting the methylene (B1212753) group to the ring is a key factor. Intramolecular interactions, such as weak hydrogen bonds between the ester oxygen and ring hydrogens, could also be identified, which would stabilize certain conformations. The large iodine atom would likely impose steric constraints on the accessible conformations.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. While specific experimental spectra for this compound are not widely published, predictions can be made based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the pyridine ring (a singlet), and the aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons would be influenced by the iodo substituent. For comparison, the ¹H NMR spectrum of the analogous ethyl 2-(5-bromopyridin-2-yl)acetate shows signals in the aromatic region that can help predict the shifts for the iodo-derivative.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the iodine would show a characteristic downfield shift.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

C=O stretching of the ester group (~1730-1750 cm⁻¹).

C-O stretching of the ester group (~1200-1300 cm⁻¹).

Aromatic C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹).

C-I stretching vibration, which would appear at a low frequency (~500-600 cm⁻¹).

A study on the related compound 2-amino-5-iodopyridine (B21400) showed characteristic vibrational frequencies that can serve as a reference for the pyridine ring vibrations in this compound. nih.gov

The following table summarizes the expected key spectroscopic data.

| Technique | Expected Signals/Bands |

| ¹H NMR | Ethyl group (triplet, quartet), CH₂ (singlet), Aromatic protons (distinct shifts) |

| ¹³C NMR | C=O, C-I, aromatic carbons, aliphatic carbons |

| IR (cm⁻¹) | ~1740 (C=O), ~1250 (C-O), ~1580 (C=C, C=N), ~550 (C-I) |

Table 4: Predicted Spectroscopic Data for this compound.

Advanced Mass Spectrometry for Organoiodine Compounds (e.g., Cold EI GC-MS)

The analysis of organoiodine compounds like this compound presents unique challenges for conventional Gas Chromatography-Mass Spectrometry (GC-MS) with standard Electron Ionization (EI). Standard EI mass spectra of organoiodine compounds often lack a molecular ion peak due to extensive fragmentation, which complicates their identification. avivanalytical.com

To overcome these limitations, GC-MS with Cold Electron Ionization (Cold EI) has emerged as a superior alternative. nih.gov This technique utilizes a Supersonic Molecular Beam (SMB) to interface the gas chromatograph with the mass spectrometer. tau.ac.il In the SMB, molecules undergo vibrational and rotational cooling, which minimizes fragmentation during ionization. tau.ac.il The primary benefit of Cold EI is the significant enhancement of the molecular ion peak, which is crucial for the unambiguous identification of the compound and its elemental formula. avivanalytical.comnih.gov This method proves particularly useful for analyzing thermally labile or low-volatility compounds, a category that can include complex pyridine derivatives. nih.govavivanalytical.com The use of Cold EI not only allows for the clear identification of the primary product but also helps in characterizing by-products and impurities in a synthetic mixture, thereby aiding in the optimization of reaction conditions. avivanalytical.com

Table 1: Comparison of Standard EI and Cold EI GC-MS for Organoiodine Compounds

| Feature | Standard EI GC-MS | Cold EI GC-MS | Reference |

| Molecular Ion Peak | Often weak or absent | Significantly enhanced | avivanalytical.comnih.gov |

| Fragmentation | Extensive | Reduced | tau.ac.il |

| Compound Identification | Difficult, ambiguous | Unambiguous, reliable | avivanalytical.com |

| Analysis of Labile Compounds | Prone to degradation | Superior performance | nih.gov |

| Sensitivity (LOD) | Standard | Lower limits of detection | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. While specific spectral data for this exact compound is not publicly available, analysis of closely related analogues, such as Ethyl 2-(5-bromopyridin-2-yl)acetate, allows for an accurate prediction of its ¹H and ¹³C NMR spectra. chemicalbook.com

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear as distinct signals in the aromatic region. The proton at the C6 position would likely be a doublet, while the protons at C3 and C4 would also show characteristic splitting patterns based on their coupling with adjacent protons. The methylene protons (-CH₂-) of the acetate group would appear as a singlet, and the ethyl ester group would present as a quartet (-OCH₂-) and a triplet (-CH₃).

The ¹³C NMR spectrum would complement this information by showing distinct peaks for each unique carbon atom, including the two carbons of the ethyl group, the methylene carbon, the carbonyl carbon, and the five carbons of the iodopyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H3 | 7.5 - 7.7 | Doublet |

| Pyridine-H4 | 7.9 - 8.1 | Doublet of Doublets |

| Pyridine-H6 | 8.5 - 8.7 | Doublet |

| -CH₂- (acetate) | ~3.9 | Singlet |

| -O-CH₂- (ethyl) | ~4.2 | Quartet |

| -CH₃ (ethyl) | ~1.2 | Triplet |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically found in the range of 1730-1750 cm⁻¹. nih.gov

Other key absorption bands would include:

C-O Stretching: Strong bands for the ester C-O bonds.

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-H Stretching: Signals for both aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2980 cm⁻¹) C-H bonds.

C-I Stretching: A weak to medium band in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Ester C=O | Stretch | 1730 - 1750 | nih.gov |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | |

| Aliphatic C-H | Stretch | 2850 - 2980 | |

| Aromatic C-H | Stretch | 3000 - 3100 | |

| Ester C-O | Stretch | 1000 - 1300 |

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, such a study would provide exact data on bond lengths, bond angles, and torsion angles. nih.gov

A particularly important aspect that X-ray diffraction could reveal is the nature of intermolecular interactions. The presence of the iodine atom makes the molecule a candidate for forming halogen bonds (C-I···N or C-I···O), a type of non-covalent interaction that can significantly influence crystal packing and is of great interest in crystal engineering and drug design. The pyridine nitrogen and the ester oxygen atoms can act as halogen bond acceptors, potentially leading to the formation of well-defined supramolecular architectures in the solid state.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational methods are powerful tools in SAR for predicting the activity of new molecules and optimizing lead compounds. researchgate.net

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve generating a 3D model of the molecule and simulating its interaction with the active site of a biologically relevant protein.

The simulation calculates a docking score, which estimates the binding affinity, and reveals key intermolecular interactions. For this compound, important interactions could include:

Hydrogen Bonding: The pyridine nitrogen and ester oxygens can act as hydrogen bond acceptors.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site. This interaction is increasingly recognized as a critical factor in ligand-protein binding.

Hydrophobic Interactions: The pyridine ring and ethyl group can engage in hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The aromatic pyridine ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Potential Ligand-Protein Interactions for this compound

| Type of Interaction | Molecular Feature Involved | Potential Protein Residue Partner | Reference |

| Halogen Bond | Iodine atom | Oxygen (e.g., in Ser, Thr, Asp, Glu) or Nitrogen (e.g., in His) | |

| Hydrogen Bond | Pyridine Nitrogen, Ester Oxygens | Ser, Thr, Asn, Gln, His | |

| Hydrophobic Interaction | Pyridine Ring, Ethyl Group | Ala, Val, Leu, Ile, Phe | |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

Correlation of Computational Data with Experimental Biological Activity

The insights gained from computational methods like molecular docking are most powerful when correlated with experimental data. nih.gov In a typical SAR study, a series of analogues of this compound would be synthesized, varying the substituents on the pyridine ring. The biological activity of these compounds, for instance, their half-maximal inhibitory concentration (IC₅₀) against a specific enzyme, would be measured experimentally.

These experimental values are then plotted against the computationally derived docking scores. A strong correlation between the predicted binding affinity and the measured biological activity validates the computational model and provides a deeper understanding of the SAR. researchgate.netnih.gov This validated model can then be used to rationally design new, more potent compounds by suggesting structural modifications that are predicted to enhance binding to the target protein. For example, the model could predict whether replacing the iodine with bromine or chlorine, or altering the ester group, would lead to improved activity.

Table 5: Illustrative Correlation of Computational and Experimental Data for Hypothetical Analogues

| Compound Analogue (Modification at 5-position) | Molecular Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

| -I (Iodine) | -8.5 | 5.2 |

| -Br (Bromine) | -8.1 | 9.8 |

| -Cl (Chlorine) | -7.6 | 21.4 |

| -F (Fluorine) | -7.0 | 55.0 |

| -NH₂ (Amino) | -6.8 | 78.3 |

This illustrative table demonstrates how a decrease in the predicted binding energy (a more negative docking score) could correlate with lower IC₅₀ values (higher potency), suggesting that a larger, more polarizable halogen at the 5-position is favorable for binding.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methods

The production of complex organic molecules like Ethyl 2-(5-iodopyridin-2-yl)acetate traditionally relies on multi-step syntheses that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. instituteofsustainabilitystudies.comjddhs.comispe.org

Key research goals include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, bio-based solvents, or supercritical fluids. jddhs.com Solvent-free reaction conditions are an even more sustainable goal. jddhs.com

Catalysis: Developing novel catalytic systems that can facilitate the synthesis with higher efficiency and selectivity, reducing the need for stoichiometric reagents and simplifying purification processes. ispe.org

Process Intensification: Exploring technologies like continuous flow synthesis, which can offer better control over reaction parameters, improve safety, and allow for more efficient, scalable production compared to batch processes. ispe.orgacs.org

Achieving these goals will not only make the production of this compound more economically viable but also align its manufacturing with modern standards of environmental sustainability. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The iodine atom on the pyridine (B92270) ring is the most reactive site for transformations, making it a linchpin for creating diverse molecular architectures. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodide an excellent leaving group in a variety of cross-coupling reactions.

Future research should focus on:

Expanding Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard, there is room to explore less common or newly developed cross-coupling reactions to introduce novel functional groups and build molecular complexity.

Hypervalent Iodine Catalysis: Investigating the use of this compound as a precursor to hypervalent iodine reagents. These reagents are powerful oxidants and can mediate unique chemical transformations that are often difficult to achieve with traditional methods. rsc.orgresearchgate.net Chiral hypervalent iodine catalysts, for instance, can enable enantioselective reactions, which are crucial for synthesizing specific stereoisomers of drug candidates. rsc.org

Photocatalysis: Exploring light-mediated reactions where the C-I bond can be selectively activated. Photocatalysis offers mild reaction conditions and can provide access to reactivity patterns that are complementary to traditional thermal methods. youtube.com

By discovering new ways to manipulate its structure, the utility of this compound as a scaffold for complex molecule synthesis can be significantly broadened.

Expanding Applications in Targeted Drug Delivery Systems

The pyridine scaffold is a common feature in many FDA-approved drugs and bioactive compounds. researchgate.netnih.govekb.eg This makes this compound an attractive starting point for developing new therapeutic agents. A particularly promising area is its application in targeted drug delivery systems, which aim to deliver therapeutic agents specifically to diseased cells or tissues, minimizing side effects. nih.gov

Future research directions include:

Linker Chemistry: Utilizing the reactive iodine handle to conjugate the molecule to various drug delivery carriers, such as nanoparticles, liposomes, or antibodies. nih.gov The pyridine and ester functionalities can be further modified to create linkers that release the active drug under specific physiological conditions, such as the lower pH of a tumor microenvironment. nih.gov

Theranostics: Leveraging the heavy iodine atom for imaging purposes. Iodine is an effective X-ray contrast agent. acs.orgresearchgate.net By incorporating this molecule into a drug delivery system, it could serve a dual role: delivering a therapeutic payload while simultaneously allowing for real-time imaging (e.g., via CT scans) of the drug's distribution in the body. This combination of therapy and diagnostics is known as theranostics. researchgate.net

Bioactive Conjugates: Attaching the scaffold to known bioactive molecules to improve their pharmacological properties, such as solubility, stability, or targeting ability. Nanoparticle-based systems incorporating iodine have shown potential for enhancing radiotherapy and breaking down barriers to drug delivery in tumors. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers powerful tools to accelerate research and development by providing deep insights into molecular behavior without the need for extensive, time-consuming experiments.

For this compound and its derivatives, computational modeling can be applied to:

Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies. This can help in understanding the reactivity of the C-I bond and optimizing conditions for synthetic transformations. scilit.com

Property Prediction: Predicting key physicochemical properties (e.g., solubility, stability) and spectroscopic signatures (e.g., NMR spectra) for novel derivatives before they are synthesized. chegg.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the potency of new, unsynthesized compounds, guiding the design of more effective drug candidates.

Integrating these computational approaches can streamline the discovery process, saving time and resources by focusing experimental efforts on the most promising molecules.

Integration with High-Throughput Screening for Accelerated Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. nih.govnih.gov this compound is an ideal scaffold for generating large chemical libraries for HTS campaigns.

The strategy involves:

Combinatorial Chemistry: Using the reactive iodine site as an anchor point for a wide array of cross-coupling reactions. By combining the core scaffold with a diverse set of building blocks, a large library of structurally related but distinct compounds can be rapidly synthesized.

Diverse and Focused Libraries: Creating both highly diverse libraries to screen against a wide range of biological targets and more focused libraries designed to interact with specific target families, such as kinases or G-protein-coupled receptors. thermofisher.comthermofisher.comstanford.edu

Accelerated Drug Discovery: Feeding these libraries into HTS platforms to quickly identify lead compounds for various diseases. This approach significantly shortens the timeline from initial idea to potential drug candidate. nih.govnih.gov

The combination of the synthetic versatility of this compound with the power of HTS represents a robust engine for modern drug discovery. thermofisher.com

Environmental Implications and Bioremediation of Organoiodine Species

The increasing use of halogenated compounds in industry and medicine necessitates a thorough understanding of their environmental impact. nih.gov Organoiodine compounds can enter the environment and, due to a lack of information on their behavior, are a potential concern. nih.govnih.gov

Future research in this area should address:

Environmental Fate: Studying the persistence, mobility, and transformation of this compound and its derivatives in soil and aquatic systems. Research has shown that iodide in water can lead to the formation of various iodinated organic compounds during treatment processes. researchgate.netacs.org

Toxicity and Bioaccumulation: Assessing the potential toxicity of these compounds to various organisms and their tendency to accumulate in the food chain.

Bioremediation Strategies: Investigating and developing methods for the biological degradation of organoiodine waste. Microorganisms have evolved enzymes capable of cleaving carbon-halogen bonds, and harnessing these biological processes could lead to cost-effective and environmentally friendly methods for remediating contaminated sites. nih.govnih.govyoutube.com The discovery of microbes that can metabolize organohalides offers a promising avenue for the detoxification of such pollutants. nih.gov

By proactively studying and addressing the environmental aspects, the development and application of this compound can proceed in a responsible and sustainable manner.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1234615-80-5 | chemicalbook.com |

| Molecular Formula | C₉H₁₀INO₂ | ChemicalBook chemicalbook.com |

| Molecular Weight | 291.09 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

| InChI Key | BUIDYAAUCLLTAO-UHFFFAOYSA-N | Sigma-Aldrich |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.